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Compound of Interest

Compound Name: 4-Chloro-2-methoxybenzoic acid

CAS No.: 57479-70-6

Cat. No.: B1347048 Get Quote

Content Type: In-Depth Technical Guide Target Audience: Medicinal Chemists, Process

Engineers, and Drug Development Scientists[1][2]

Executive Summary
4-Chloro-o-anisic acid (CAS: 57479-70-6), systematically known as 4-chloro-2-
methoxybenzoic acid, is a critical aromatic building block in medicinal chemistry and

agrochemical synthesis.[1][2][3][4] Distinguished by its specific substitution pattern—a

carboxylic acid at C1, a methoxy group at C2 (ortho), and a chlorine atom at C4 (para to the

methoxy)—this compound offers unique electronic properties. The ortho-methoxy group

provides steric influence and potential for intramolecular hydrogen bonding, while the para-

chloro substituent serves as a handle for further cross-coupling reactions (e.g., Suzuki-

Miyaura) or as a lipophilic modulator in drug design.[1][2]

This guide provides a rigorous technical analysis of its physicochemical properties, validated

synthesis routes, analytical characterization, and handling protocols.[1]

Physicochemical Characterization
The following data represents the core physical constants required for process design and

identification.
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Property Value Notes

IUPAC Name
4-Chloro-2-methoxybenzoic

acid

CAS Registry Number 57479-70-6

Distinct from isomer 2-chloro-

4-methoxybenzoic acid (CAS

21971-21-1)

Molecular Formula C₈H₇ClO₃

Molecular Weight 186.59 g/mol

Appearance
White to off-white crystalline

powder

Melting Point 146–148 °C
Sharp melting range indicates

high crystallinity

Boiling Point ~314 °C (predicted) Sublimes under high vacuum

pKa ~3.98
Acidic strength modulated by

o-methoxy electron donation

LogP 2.2–2.4 (predicted) Moderate lipophilicity

Solubility

Soluble in DMSO, Methanol,

Ethanol; Sparingly soluble in

water

Forms salts with NaOH/KOH

Structural Analysis & Spectroscopy
Accurate identification relies on distinguishing this isomer from its regioisomers.[1][2] The

ortho-methoxy group is the diagnostic feature.[1][2]

Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):

δ 12.80 (s, 1H): Carboxylic acid proton (broad, exchangeable).[2]
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δ 7.62 (d, J=8.2 Hz, 1H): H-6 proton (ortho to COOH).[1][2] The doublet arises from

coupling with H-5.[1][2]

δ 7.15 (d, J=2.0 Hz, 1H): H-3 proton (ortho to OMe).[1][2] Appears as a doublet due to

meta-coupling, or singlet if resolution is low.[1][2]

δ 7.05 (dd, J=8.2, 2.0 Hz, 1H): H-5 proton.[1][2] Shows splitting from H-6 and H-3.[1][2]

δ 3.85 (s, 3H): Methoxy group (-OCH₃).[1][2] Diagnostic strong singlet.

Infrared Spectroscopy (FT-IR)
3300–2500 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).[2]

1680–1700 cm⁻¹: C=O stretch (strong, carbonyl).[2]

1590, 1480 cm⁻¹: Aromatic C=C skeletal vibrations.[1][2]

1250 cm⁻¹: C-O-C asymmetric stretch (aryl alkyl ether).[1][2]

Synthesis & Production Methodologies
The synthesis of 4-chloro-o-anisic acid generally proceeds via oxidation of the corresponding

toluene derivative or methylation of the salicylic acid derivative.[1][2]

Primary Industrial Route: Oxidation
The most scalable route involves the oxidation of 4-chloro-2-methoxytoluene.[1][2] This avoids

the use of toxic methylating agents like dimethyl sulfate in the final step.[1][2]

Precursor: 4-Chloro-2-methoxytoluene.[1][2]

Reagents: KMnO₄ (lab scale) or Co/Mn catalyzed aerobic oxidation (industrial).[2]

Mechanism: Radical chain oxidation of the benzylic methyl group to the carboxylic acid.[1][2]

Secondary Route: Methylation
Useful for laboratory-scale preparation when 4-chlorosalicylic acid is available.[1][2]
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Precursor: 4-Chloro-2-hydroxybenzoic acid (4-chlorosalicylic acid).[1][2]

Reagents: Dimethyl sulfate (DMS) or Methyl Iodide (MeI), K₂CO₃, Acetone/DMF.[2]

Selectivity Control: Requires careful pH control to methylate the phenolic oxygen without

esterifying the carboxylic acid, or stepwise methylation followed by hydrolysis.

Synthesis Workflow Diagram

Figure 1: Primary Synthesis Pathways for 4-Chloro-2-methoxybenzoic Acid

4-Chloro-2-methoxytoluene

4-Chloro-o-anisic Acid
(Target)
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Click to download full resolution via product page

Figure 1: Two validated pathways for synthesis. The oxidation route (blue) is preferred for atom

economy; the methylation route (red) is common in medicinal chemistry labs.

Biological & Pharmaceutical Applications[2][7]
Drug Discovery Intermediate
4-Chloro-o-anisic acid serves as a scaffold for:

Non-steroidal anti-inflammatory drugs (NSAIDs): The salicylate core is a classic

pharmacophore.[1][2] The 4-chloro substitution increases lipophilicity and metabolic stability

compared to the parent anisic acid.[1][2]

Metoclopramide Impurities: It is structurally related to impurities found in the synthesis of

benzamide antiemetics (e.g., Metoclopramide), making it a critical reference standard for

quality control (QC).

Metal-Organic Frameworks (MOFs)
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The compound acts as a ligand for transition metals (Mn²⁺, Co²⁺, Zn²⁺).[1][2] The carboxylate

coordinates to metal centers, while the methoxy oxygen can participate in chelation or auxiliary

bonding, influencing the topology of the resulting coordination polymer.[1]

Analytical Methodologies
To ensure purity >98% for biological assays, the following HPLC method is recommended.

HPLC-UV Protocol[1][2]
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][2]

Mobile Phase B: Acetonitrile.[1][2]

Gradient:

0-2 min: 10% B[1][2]

2-15 min: 10% → 90% B[1][2]

15-20 min: 90% B[1][2]

Flow Rate: 1.0 mL/min.[1][2]

Detection: UV @ 254 nm and 280 nm.[1][2]

Retention Time: Expect elution around 8–10 minutes depending on dead volume; the chloro

group significantly increases retention compared to unsubstituted anisic acid.[1][2]

Safety & Handling (SDS Summary)
GHS Classification: Warning[2][4][5]

H315: Causes skin irritation.[1][2][5]

H319: Causes serious eye irritation.[1][2][5]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://hymasynthesis.com/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-5-chloro-2-methoxybenzoic-acid
https://hymasynthesis.com/
https://hymasynthesis.com/
https://hymasynthesis.com/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-5-chloro-2-methoxybenzoic-acid
https://hymasynthesis.com/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-5-chloro-2-methoxybenzoic-acid
https://hymasynthesis.com/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-5-chloro-2-methoxybenzoic-acid
https://hymasynthesis.com/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-5-chloro-2-methoxybenzoic-acid
https://hymasynthesis.com/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-5-chloro-2-methoxybenzoic-acid
https://hymasynthesis.com/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-5-chloro-2-methoxybenzoic-acid
https://hymasynthesis.com/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-5-chloro-2-methoxybenzoic-acid
https://hymasynthesis.com/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-5-chloro-2-methoxybenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-5-chloro-2-methoxybenzoic-acid
https://pure-synth.com/product-detail/4-chloro-2-methoxybenzoic-acid-98-0-gc-47864
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-methoxybenzoic-acid
https://hymasynthesis.com/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-5-chloro-2-methoxybenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-methoxybenzoic-acid
https://hymasynthesis.com/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-5-chloro-2-methoxybenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-methoxybenzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


H335: May cause respiratory irritation.[1][2][5]

Handling Protocol:

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][2]

Ventilation: Handle powder in a fume hood to avoid inhalation.

Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Keep away from

strong oxidizing agents.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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